1,2-Bis(chloromethyl)benzene

Catalog No.
S661175
CAS No.
612-12-4
M.F
C8H8Cl2
M. Wt
175.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(chloromethyl)benzene

CAS Number

612-12-4

Product Name

1,2-Bis(chloromethyl)benzene

IUPAC Name

1,2-bis(chloromethyl)benzene

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

InChI

InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2

InChI Key

FMGGHNGKHRCJLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCl)CCl

Canonical SMILES

C1=CC=C(C(=C1)CCl)CCl

1,2-Bis(chloromethyl)benzene, also known as BCMB or alpha,alpha'-dichloro-o-xylene, has limited applications in scientific research due to its extreme toxicity (PubChem: ). However, some historical research has utilized BCMB for its alkylating properties.

II. ## Alkylating Properties of BCMB

BCMB possesses two reactive chloromethyl groups that can readily transfer a methyl group to other molecules. This property was once explored in some scientific research, particularly in the field of protein crosslinking (Sigma-Aldrich: ). By introducing crosslinks between protein chains, BCMB could modify protein structure and function. However, safer and more controllable crosslinking agents have largely replaced BCMB in this application.

1,2-Bis(chloromethyl)benzene, also known as BCMB, is a synthetic organic compound with the chemical formula C₈H₈Cl₂. It is a colorless liquid at room temperature with a pungent odor []. BCMB has limited natural occurrence and is primarily produced for industrial applications. Due to its carcinogenic properties, its use has been largely discontinued []. However, it has played a historical role in scientific research, particularly in the field of organic chemistry for the introduction of chloromethyl groups into various molecules [].


Molecular Structure Analysis

The key feature of 1,2-Bis(chloromethyl)benzene is its aromatic benzene ring with two chlorine atoms attached at the 1st and 2nd positions (meta-orientation). Each chlorine atom further bonds with a methyl group (CH₃) []. This structure allows for the reactivity of the chloromethyl groups, making them susceptible to substitution reactions. The presence of the aromatic ring provides stability to the molecule.


Chemical Reactions Analysis

  • Synthesis: BCMB can be synthesized by reacting o-xylene (1,2-dimethylbenzene) with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

Balanced chemical equation:

C₈H₁₀ + 2CH₂O + 2HCl (AlCl₃) -> C₈H₈Cl₂ + 2CH₃OH + H₂

  • Reactions with Nucleophiles: BCMB readily undergoes substitution reactions with nucleophiles due to the high reactivity of the chloromethyl groups. Nucleophiles, electron-rich species, can replace the chlorine atoms, forming new carbon-carbon bonds. This property has been used to introduce chloromethyl functionality into various organic molecules for crosslinking or further chemical modifications [].

For example, reaction with phenol (C₆H₅OH) yields a chloromethylated phenol:

C₈H₈Cl₂ + C₆H₅OH -> C₆H₄[CH₂Cl]OH + HCl

  • Decomposition: BCMB decomposes upon heating, releasing hydrochloric acid (HCl) and forming various chlorinated hydrocarbons [].

Physical and Chemical Properties

  • Melting point: -17 °C []
  • Boiling point: 170 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, benzene, and chloroform []
  • Density: 1.16 g/cm³ []
  • Flammability: Flammable liquid []

XLogP3

2.7

Boiling Point

239.5 °C

Melting Point

55.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (23.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.27%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (13.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (23.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (23.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

612-12-4
28347-13-9

General Manufacturing Information

Benzene, 1,2-bis(chloromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types